3-hydroxy-2-methylquinazolin-4(3H)-one
Overview
Description
Scientific Research Applications
Corrosion Inhibitors : Schiff bases of quinazolinone derivatives, including those related to 3-hydroxy-2-methylquinazolin-4(3H)-one, have been identified as highly efficient inhibitors of mild steel corrosion in acidic environments, demonstrating inhibition efficiencies of up to 96% (Jamil et al., 2018); (Errahmany et al., 2020).
Anti-Inflammatory and Antimicrobial Activities : Novel derivatives of 2-methylquinazolin-4(3H)-one, bearing urea, thiourea, and sulphonamide functionalities, have shown promising anti-inflammatory and antimicrobial activities, with some compounds exhibiting up to 84% TNF-α and 92% IL-6 inhibitory activity at specific concentrations (Keche & Kamble, 2014).
Anti-Tuberculosis Agents : A series of novel 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds has shown potent anti-tuberculosis activity, with some analogs being as effective as standard anti-tuberculosis drugs (Panneerselvam et al., 2016).
DNA Repair Enzyme Inhibitors : Quinazolinone inhibitors have been studied for their ability to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which is significant in the context of enhancing the effectiveness of cancer therapies (Griffin et al., 1998).
Analgesic and Anti-Inflammatory Properties : New 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives have been synthesized and exhibited moderate anti-inflammatory and analgesic activities, with specific metal complexes enhancing these effects (Hunoor et al., 2010).
Anticancer Agents : Certain quinazolinone derivatives, including those related to this compound, have shown potential as anticancer agents, exhibiting high antiproliferative activity against various human tumor cell lines (Cui et al., 2017).
Antidiabetic Agents : New hybrids of 4-thiazolidinone and 4(3H)-quinazolinone have been evaluated for their antidiabetic activity, showing significant effects in diabetic rats and suggesting potential as a platform for future antidiabetic drugs (Jangam & Wankhede, 2019).
Fluorescence Chemosensor : A novel aluminum ion fluorescence chemosensor based on a quinazolinone derivative has been designed, showing high selectivity and sensitivity for aluminum ions in aqueous media (Liu et al., 2013).
Antioxidant Studies : Quinazolinone derivatives have been synthesized and tested as antioxidants, demonstrating significant scavenging capacity against radicals, comparable or even superior to common antioxidants (Al-azawi, 2016).
Properties
IUPAC Name |
3-hydroxy-2-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-8-5-3-2-4-7(8)9(12)11(6)13/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWRTXYWBOQPGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325950 | |
Record name | 3-hydroxy-2-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-70-4 | |
Record name | NSC522098 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxy-2-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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